

Vilanterol Trifénatate: A Deep Dive into its Pharmacokinetic and Metabolic Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Vilanterol Trifénatate*

Cat. No.: *B560188*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilanterol trifénatate is a selective long-acting β_2 -adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma.^{[1][2]} Its pharmacological action is mediated through the stimulation of intracellular adenylyl cyclase, which leads to an increase in cyclic-3',5'-adenosine monophosphate (cAMP). This increase results in the relaxation of bronchial smooth muscle and the inhibition of mediator release from mast cells in the lungs.^{[1][3]} This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of **vilanterol trifénatate**, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex pathways.

Pharmacokinetics

The pharmacokinetic profile of vilanterol has been characterized following intravenous, oral, and inhaled administration.

Absorption

Following inhaled administration, vilanterol is primarily absorbed from the lungs, with peak plasma concentrations (C_{max}) occurring between 5 and 15 minutes in healthy individuals.^{[1][4]} The systemic exposure to vilanterol is mainly due to lung absorption, as the oral bioavailability of the swallowed portion of the dose is very low (<2%) due to extensive first-pass metabolism.

[1][4] The absolute bioavailability of vilanterol administered via inhalation is approximately 27.3%. [1][5] Steady-state concentrations are typically achieved within 14 days of repeat dosing, with an accumulation of up to 1.7-fold. [1][4]

Distribution

Vilanterol is widely distributed in the body. Following intravenous administration to healthy subjects, the mean volume of distribution at steady-state is 165 liters. [1][4] In vitro studies have shown that vilanterol is approximately 94% bound to human plasma proteins. [1][4]

Metabolism

Vilanterol undergoes extensive metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system. [1] The main metabolic pathway is O-dealkylation, which results in metabolites with significantly reduced β 1- and β 2-agonist activity. [1][6] Other minor metabolic pathways include N-dealkylation and C-dealkylation. [1] Due to this extensive first-pass metabolism, vilanterol represents a very small fraction (<0.5%) of the total drug-related material in plasma after oral administration. [6]

Excretion

The elimination of vilanterol and its metabolites occurs through both renal and fecal routes. Following an oral radiolabeled dose, approximately 70% of the radioactivity is recovered in the urine and 30% in the feces. [1][4][7] The primary route of elimination is metabolism, followed by the excretion of the resulting metabolites. [8]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **vilanterol trifénatate**.

Table 1: Key Pharmacokinetic Parameters of Vilanterol

Parameter	Value	Route of Administration	Population	Citation
Absolute Bioavailability	27.3%	Inhaled	Healthy Subjects	[1] [5]
Oral Bioavailability	<2%	Oral	Healthy Subjects	[1] [4]
Time to Peak				
Plasma Concentration (Tmax)	5 - 15 minutes	Inhaled	Healthy Subjects	[1] [4]
Plasma Protein Binding	~94%	In vitro	Human Plasma	[1] [4]
Volume of Distribution (Vd)	165 L	Intravenous	Healthy Subjects	[1] [4]
Plasma Clearance	108 L/hour	Intravenous	Healthy Subjects	[1] [4] [8]
Plasma Elimination Half-Life (Single Dose)	~2.5 hours	Inhaled	Healthy Subjects	[1] [4]
Plasma Elimination Half-Life (Multiple Doses)	16.0 hours	Inhaled (25 mcg)	Asthma Patients	[1] [4]
Plasma Elimination Half-Life (Multiple Doses)	21.3 hours	Inhaled (25 mcg)	COPD Patients	[1] [4]
Effective Half-Life (Multiple Doses)	11 hours	Inhaled	General	[1] [4]

Table 2: Excretion of Radiolabeled Vilanterol Following Oral Administration

Excretion Route	Percentage of Recovered Radioactivity	Citation
Urine	70%	[1] [4] [7]
Feces	30%	[1] [4] [7]

Special Populations

The pharmacokinetics of vilanterol can be influenced by certain patient characteristics and comorbidities.

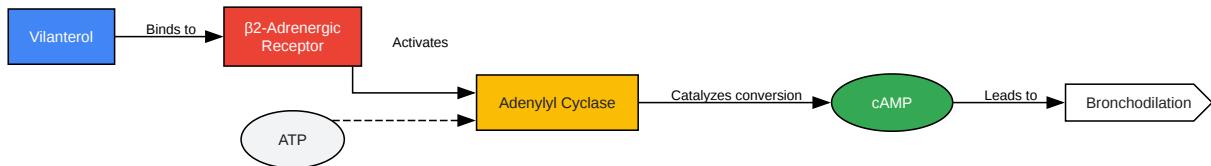
- Elderly Patients: Population pharmacokinetic analyses have indicated that the pharmacokinetics of vilanterol are similar between COPD patients aged 65 years and older and those younger than 65.[\[8\]](#)
- Renal Impairment: Studies in subjects with severe renal impairment have shown no clinically significant increase in systemic exposure (Cmax and AUC) to vilanterol.[\[8\]](#)[\[9\]](#)[\[10\]](#) No dose adjustment is required for patients with renal impairment.[\[9\]](#)[\[10\]](#)
- Hepatic Impairment: Subjects with moderate hepatic impairment did not show a clinically relevant increase in systemic exposure to vilanterol.[\[8\]](#) Vilanterol has not been evaluated in subjects with severe hepatic impairment.[\[8\]](#)

Drug-Drug Interactions

Vilanterol is a substrate of CYP3A4.[\[1\]](#) Co-administration with strong CYP3A4 inhibitors, such as ketoconazole, can increase the systemic exposure to vilanterol. One study showed that ketoconazole (400 mg) increased the mean vilanterol AUC(0-t) by 65% and Cmax by 22%.[\[8\]](#) This increased exposure was not associated with an increase in systemic beta-agonist-related effects.[\[8\]](#)

Experimental Protocols

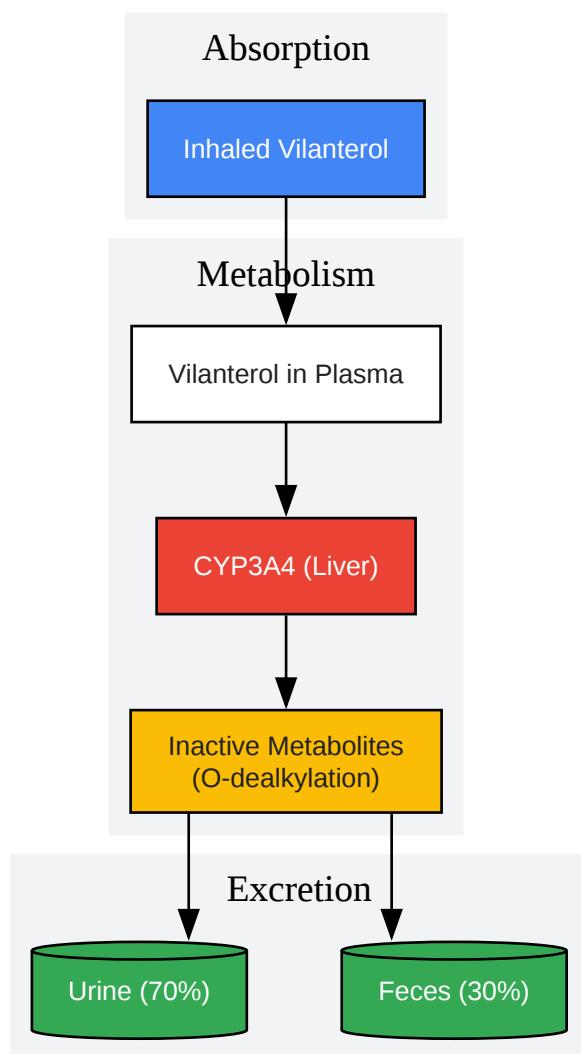
Detailed experimental protocols for all cited studies are not publicly available. However, based on the information from a human radiolabel study and an absolute bioavailability study, a representative methodology can be described.


Human Radiolabel Study (ADME)[\[6\]](#)

- Study Design: A single-dose, open-label study.
- Subjects: Six healthy male volunteers.
- Dosing: A single oral dose of 200 µg of [14C]-vilanterol (74 kBq).
- Sample Collection: Plasma, urine, and feces were collected for up to 168 hours post-dose.
- Analysis: Samples were analyzed for vilanterol, its metabolites, and total radioactivity.

Absolute Bioavailability Study[\[5\]](#)[\[11\]](#)

- Study Design: An open-label, non-randomized, three-way crossover, single-dose study.
- Subjects: Sixteen healthy male and female subjects.
- Dosing:
 - A single inhaled dose of fluticasone furoate/vilanterol 800/100 mcg.
 - A single 250 mcg intravenous (i.v.) dose of fluticasone furoate.
 - A single 55 mcg i.v. dose of vilanterol.
- Sample Collection: Pharmacokinetic data for vilanterol were obtained for up to 48 hours post-dose.
- Analysis: Plasma concentrations of vilanterol were measured to determine its absolute bioavailability.



Visualizations Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Vilanterol's mechanism of action leading to bronchodilation.

Metabolism and Excretion Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Vilanterol - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vilanterol | C24H33Cl2NO5 | CID 10184665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Metabolism and disposition of vilanterol, a long-acting β (2)-adrenoceptor agonist for inhalation use in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tga.gov.au [tga.gov.au]
- 8. tga.gov.au [tga.gov.au]
- 9. Effect of severe renal impairment on umeclidinium and umeclidinium/vilanterol pharmacokinetics and safety: a single-blind, nonrandomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of severe renal impairment on umeclidinium and umeclidinium/vilanterol pharmacokinetics and safety: a single-blind, nonrandomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- To cite this document: BenchChem. [Vilanterol Trifenatate: A Deep Dive into its Pharmacokinetic and Metabolic Profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b560188#vilanterol-trifenatate-pharmacokinetics-and-metabolism>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com